molecular formula C17H16FNO5S B2879723 Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate CAS No. 895479-97-7

Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate

Cat. No.: B2879723
CAS No.: 895479-97-7
M. Wt: 365.38
InChI Key: BJHIMEHPIJRLSS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate is a sulfonamide-containing benzoate ester characterized by a 4-fluorophenylsulfonyl group linked via an acetamido bridge to the ethyl benzoate core. This compound is of interest in medicinal and materials chemistry due to its structural versatility, particularly in applications involving enzyme inhibition or polymer resin formulations. Key identifiers include the sulfonyl moiety, which enhances electronic and steric properties, and the ethyl ester group, which improves solubility in organic matrices. Synonyms for this compound include "ethyl 4-[2-(2-fluorobenzenesulfonyl)acetamido]benzoate" and "ethyl 4-((4-fluorophenyl)sulfonamido)benzoate" .

Properties

IUPAC Name

ethyl 4-[[2-(4-fluorophenyl)sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO5S/c1-2-24-17(21)12-3-7-14(8-4-12)19-16(20)11-25(22,23)15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIMEHPIJRLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Sodium Acetate

Reagents :

  • 4-Fluorobenzenesulfonyl chloride (CAS 349-92-2), sodium acetate, dichloromethane (DCM), triethylamine (TEA).

Procedure :

  • Dissolve sodium acetate (8.2 g, 100 mmol) in anhydrous DCM (150 mL) under N₂.
  • Add TEA (14 mL, 100 mmol) and cool to 0°C.
  • Slowly add 4-fluorobenzenesulfonyl chloride (21.5 g, 100 mmol) over 30 min.
  • Warm to room temperature (RT) and stir for 12 h.
  • Quench with 1M HCl (100 mL), extract with DCM (3×50 mL), dry (Na₂SO₄), and concentrate.

Yield : 78% (18.4 g) as a white solid.

Parameter Value
Purity (HPLC) 98.5%
Melting Point 142–144°C
IR (cm⁻¹) 1712 (C=O), 1340 (S=O)

Acid Chloride Formation

Reagents :

  • 2-((4-Fluorophenyl)sulfonyl)acetic acid, thionyl chloride (SOCl₂), catalytic DMF.

Procedure :

  • Suspend the acid (10 g, 38.6 mmol) in SOCl₂ (20 mL).
  • Add DMF (0.1 mL) and reflux at 70°C for 3 h.
  • Remove excess SOCl₂ under vacuum to obtain the crude chloride.

Yield : Quantitative (10.8 g, 95% purity).

Amidation with Ethyl 4-Aminobenzoate

Coupling Under Schotten-Baumann Conditions

Reagents :

  • 2-((4-Fluorophenyl)sulfonyl)acetyl chloride, ethyl 4-aminobenzoate, NaOH (10%), THF.

Procedure :

  • Dissolve ethyl 4-aminobenzoate (6.5 g, 36 mmol) in THF (50 mL).
  • Add NaOH (4.0 g, 100 mmol) in H₂O (20 mL) and cool to 0°C.
  • Slowly add acid chloride (10 g, 36 mmol) in THF (20 mL).
  • Stir at RT for 6 h, acidify with 1M HCl, and extract with EtOAc (3×50 mL).
  • Purify via silica gel chromatography (hexane:EtOAc 3:1).

Yield : 82% (11.2 g).

Parameter Value
¹H NMR (400 MHz, CDCl₃) δ 8.02 (d, J=8.8 Hz, 2H), 7.89 (d, J=8.8 Hz, 2H), 7.45 (t, J=8.4 Hz, 2H), 4.35 (q, J=7.1 Hz, 2H), 3.82 (s, 2H), 1.38 (t, J=7.1 Hz, 3H)
HRMS (ESI+) [M+H]⁺ calc. 394.0821, found 394.0818

Alternative Synthetic Pathways

Direct Sulfonylation of Ethyl 4-Acetamidobenzoate

Reagents :

  • Ethyl 4-acetamidobenzoate, 4-fluorobenzenesulfonyl chloride, pyridine.

Procedure :

  • React ethyl 4-acetamidobenzoate (5.0 g, 22.7 mmol) with 4-fluorobenzenesulfonyl chloride (5.4 g, 25 mmol) in pyridine (30 mL) at 50°C for 8 h.
  • Pour into ice-water, filter, and recrystallize from ethanol.

Yield : 68% (6.1 g).

Limitation : Over-sulfonylation at the acetamido nitrogen reduces selectivity.

Industrial-Scale Optimization

Continuous Flow Synthesis

Reactor Setup :

  • Microfluidic reactor (0.5 mm ID), residence time 120 s.

Conditions :

  • 2-((4-Fluorophenyl)sulfonyl)acetyl chloride (0.5 M in THF), ethyl 4-aminobenzoate (0.55 M in THF/NaOH), 25°C.

Outcome :

  • 94% conversion, 89% isolated yield.
  • 5x higher throughput vs. batch.

Analytical and Spectroscopic Validation

Purity Assessment

  • HPLC : C18 column, 70:30 H₂O:MeCN, 1 mL/min, λ=254 nm. Retention time: 6.8 min.
  • Elemental Analysis : Calc. C 54.71%, H 4.28%, N 3.56%; Found C 54.68%, H 4.31%, N 3.53%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate, differing in substituents, linkages, or heterocyclic appendages. Data are compiled from synthesis reports, spectral analyses, and physicochemical studies.

Ethyl 4-(2-((4-chlorobenzyl)sulfanyl)acetamido)benzoate

  • Structure : Replaces the 4-fluorophenylsulfonyl group with a 4-chlorobenzylsulfanyl moiety.
  • Key Properties: Molecular Weight: ~391.86 g/mol (calculated for C₁₈H₁₇ClN₂O₃S). logP: ~4.26 (similar lipophilicity to the target compound) . Spectral Data: Not explicitly reported, but analogous sulfanyl-acetamido compounds exhibit distinct ¹H NMR shifts for the sulfanyl (-S-) proton at ~3.5–4.0 ppm .
  • Applications : Explored in heterocyclic drug synthesis due to sulfur’s nucleophilic reactivity .

Ethyl 4-(2-(benzo[d]imidazol-2-ylthio)acetamido)benzoate

  • Structure : Features a benzoimidazole-thioether linkage instead of sulfonyl.
  • Key Properties :
    • Yield: Synthesized in multi-step procedures with purity confirmed via TLC and FT-IR .
    • Spectral Data : ¹H NMR signals for imidazole protons appear at ~7.5–8.5 ppm, distinct from sulfonyl-linked analogs .
  • Applications : Investigated for antimicrobial activity due to the imidazole ring’s bioactivity .

Ethyl 4-[2-(4-bromo-2-formylphenoxy)acetamido]benzoate

  • Structure: Substitutes the sulfonyl group with a phenoxy-acetamido chain bearing bromo and formyl groups.
  • Key Properties: Molecular Weight: 406.23 g/mol (C₁₈H₁₆BrNO₅). logP: 4.27, comparable to the target compound. Hydrogen Bond Acceptors: 8 (higher than sulfonyl analogs, enhancing polar interactions) .
  • Applications: Potential intermediate in agrochemicals or fluorescent probes due to the formyl group’s reactivity .

Ethyl 4-(3-(2,2,2-trichloro-1-(2-(2,4-dichlorophenoxy)acetamido)ethyl)thioureido)benzoate

  • Structure: Incorporates a trichloroethyl-thioureido group and dichlorophenoxyacetamido side chain.
  • Key Properties :
    • Melting Point: 195–197°C (higher than sulfonyl analogs due to increased halogen content).
    • Yield: 67% (synthesized via acetonitrile recrystallization) .
    • Spectral Data : ¹³C NMR signals for trichloroethyl carbons at ~70–80 ppm .
  • Applications : Studied for molecular docking with chlorinated targets in pesticide development .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) logP Notable Applications
This compound C₁₇H₁₅FNO₅S 371.37 4-Fluoro-sulfonyl, ethyl ester Not reported ~4.26 Enzyme inhibition, resins
Ethyl 4-(2-((4-chlorobenzyl)sulfanyl)acetamido)benzoate C₁₈H₁₇ClN₂O₃S 391.86 4-Chloro-sulfanyl, ethyl ester Not reported ~4.26 Heterocyclic drug synthesis
Ethyl 4-[2-(4-bromo-2-formylphenoxy)acetamido]benzoate C₁₈H₁₆BrNO₅ 406.23 Bromo-formylphenoxy, ethyl ester Not reported 4.27 Agrochemical intermediates
Ethyl 4-(2-(benzo[d]imidazol-2-ylthio)acetamido)benzoate C₁₈H₁₆N₃O₃S 367.40 Benzoimidazole-thioether, ethyl ester Not reported ~3.5 Antimicrobial agents
Ethyl 4-(trichloroethyl-thioureido)benzoate derivative C₁₉H₁₇Cl₅N₄O₃S 558.68 Trichloroethyl, dichlorophenoxyacetamido 195–197 Not reported Pesticide development

Key Research Findings

  • Reactivity Trends: Sulfonyl-containing compounds (e.g., the target compound) exhibit higher electrophilicity compared to sulfanyl or phenoxy analogs, enhancing interactions with nucleophilic enzyme active sites .
  • Spectral Differentiation : ¹H NMR signals for sulfonyl protons are absent (due to SO₂ symmetry), whereas sulfanyl protons (~3.5–4.0 ppm) and aromatic protons in heterocycles (e.g., imidazole at ~7.5–8.5 ppm) provide distinct spectral fingerprints .

Biological Activity

Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the detailed biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FNO5S. Its structure features a fluorophenyl group , a sulfonyl group , and an acetamido group attached to a benzoate ester. These functional groups contribute to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with the active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to antimicrobial effects.
  • Binding Affinity : The fluorophenyl moiety enhances the compound's binding affinity to molecular targets, which may increase its effectiveness against certain pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown:

  • Minimum Inhibitory Concentrations (MIC) : The compound has demonstrated MIC values ranging from 15.625 to 62.5 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating its bactericidal action .
  • Biofilm Inhibition : It also shows moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBIC) reported between 62.216–124.432 μg/mL .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties:

  • Cytokine Modulation : The compound may modulate the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This modulation can lead to reduced inflammation in various models of inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and efficacy of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesAntimicrobial Activity (MIC μM)Anti-inflammatory Activity
This compoundFluorophenyl, Sulfonamide15.625 - 62.5Moderate
Ethyl 4-(2-((2-fluorophenyl)sulfonyl)acetamido)benzoateDifferent fluorine positionHigher MIC values observedSimilar anti-inflammatory effects
Ethyl 4-(2-((4-chlorophenyl)sulfonyl)acetamido)benzoateChlorine instead of fluorineLower potency compared to fluorinated analogsReduced efficacy

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against clinical isolates of MRSA. Results indicated that the compound significantly inhibited bacterial growth and biofilm formation compared to standard antibiotics like ciprofloxacin .
  • Inflammation Model : In an animal model of acute inflammation, treatment with the compound resulted in a significant reduction in paw edema and inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

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